3,5-dimethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethoxybenzoic acid with oxan-4-ylmethylamine under specific conditions to form the desired benzamide derivative . The reaction typically requires the use of coupling agents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group can produce primary or secondary amines .
Scientific Research Applications
3,5-dimethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Shares the benzamide core structure but differs in the position and number of methoxy groups.
3-acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups, leading to different chemical properties.
Uniqueness
3,5-dimethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives .
Properties
IUPAC Name |
3,5-dimethoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-16-7-14(8-17(9-16)24-2)18(22)20-15-10-19-21(12-15)11-13-3-5-25-6-4-13/h7-10,12-13H,3-6,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPKHOJXOKYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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